

Potential Therapeutic Applications of FKBP8: A Technical Guide

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Compound of Interest

Compound Name: *FLDP-8*
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Introduction

FK506-binding protein 8 (FKBP8), also known as FKBP38, is a member of the immunophilin family of proteins. Unlike other FKBP8s, FKBP8 does not possess peptidyl-prolyl isomerase (PPIase) activity. It is primarily localized to the mitochondria and endoplasmic reticulum and functions as a molecular chaperone and scaffold protein, playing crucial roles in a variety of cellular processes including protein folding, apoptosis, autophagy, and signal transduction. Recent research has identified FKBP8 as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, heart failure, and various cancers. This technical guide provides an in-depth overview of the core biology of FKBP8, its role in disease, and its potential as a therapeutic target, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data on FKBP8 Expression

The expression of FKBP8 varies across different tissues and disease states. The following tables summarize available quantitative and qualitative data on FKBP8 expression.

Table 1: FKBP8 Protein Expression in Normal Human Tissues

Tissue	Expression Level	Staining Pattern
Brain (Cerebral Cortex, Hippocampus)	High	Cytoplasmic, granular
Kidney	High	Cytoplasmic, granular
Liver	High	Cytoplasmic, granular
Testis	High	Cytoplasmic, granular
Heart Muscle	Moderate	Cytoplasmic, granular
Lung	Moderate	Cytoplasmic, granular
Ovary	Moderate	Cytoplasmic, granular
Spleen	Moderate	Cytoplasmic, granular

Data sourced from The Human Protein Atlas and other research articles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: FKBP8 Expression in Cancer Tissues

Cancer Type	Expression Level	Prognostic Significance (if known)
Glioma	Strong cytoplasmic immunoreactivity	High expression may be linked to cell survival.[1]
Lymphoma	Strong cytoplasmic immunoreactivity	
Testicular Cancer	Strong cytoplasmic immunoreactivity	
Endometrial Cancer	Strong cytoplasmic immunoreactivity	
Urothelial Cancer	Strong cytoplasmic immunoreactivity	
Renal Cancer	Low mRNA expression in some studies	Correlation between FKBP2 and FKBP8 expression has been observed.[4]
Schwannoma	Down-regulated in aggressive cell lines	

Data compiled from The Human Protein Atlas and other cited research.[1][3][4]

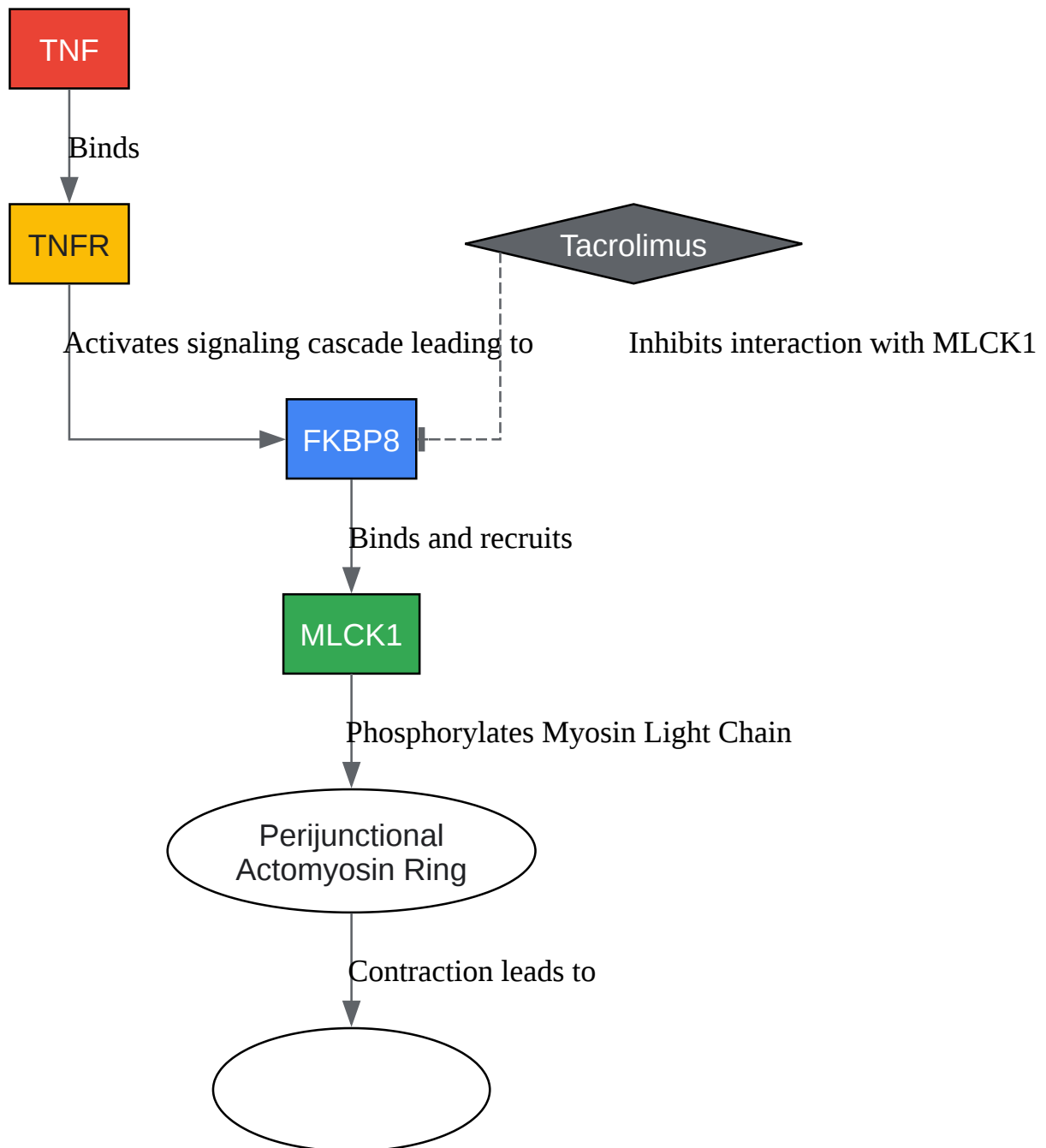
Table 3: Quantitative Data from Experimental Models

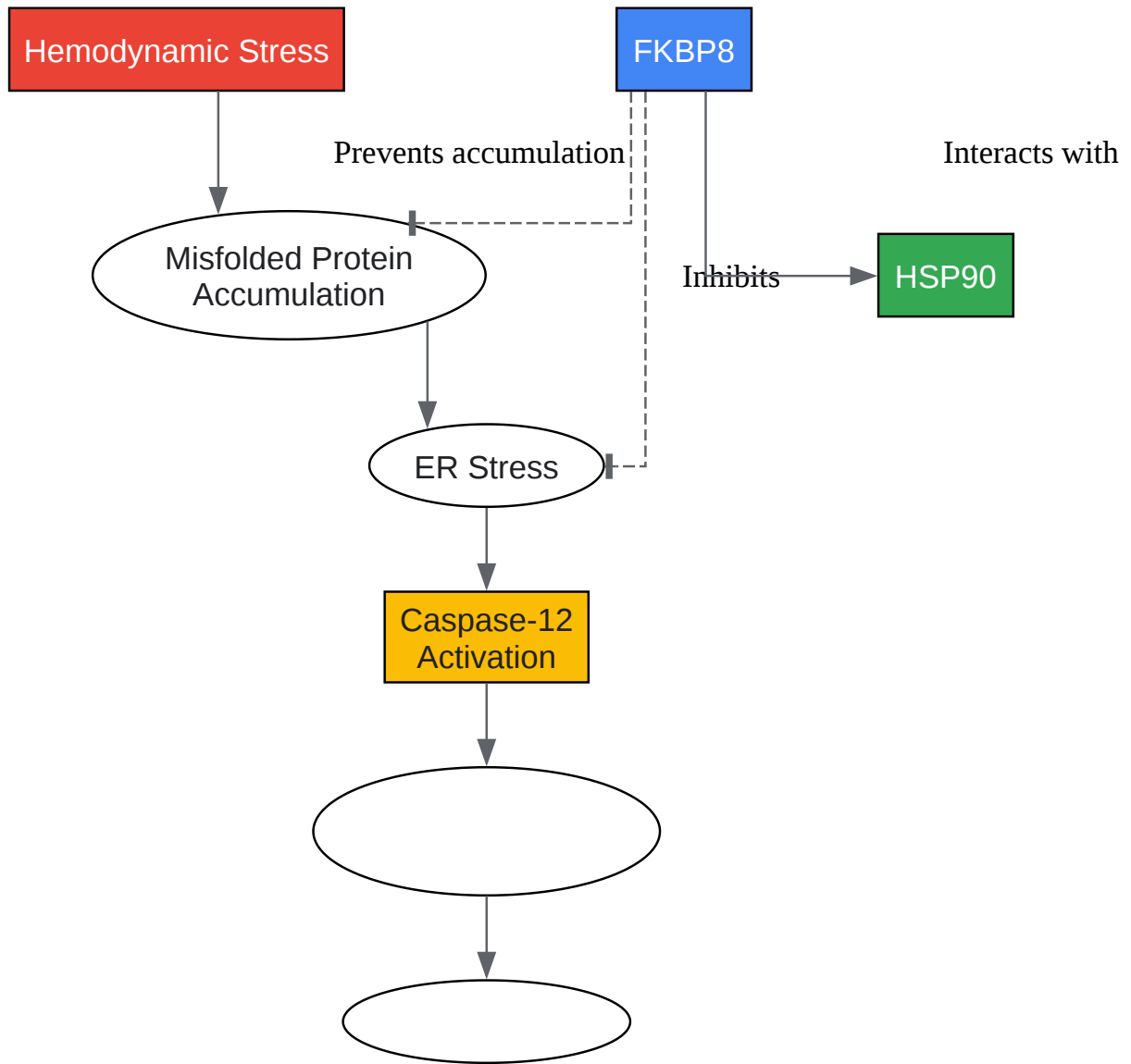
Experimental Model	Finding	Quantitative Measurement	Reference
Cardiac-specific Fkbp8-deficient mice	Ablation of Fkbp8 in cardiomyocytes	88% decrease in FKBP8 protein level in Fkbp8 ^{-/-} hearts compared to Fkbp8 ^{+/+} mice.[5]	--INVALID-LINK--
HCV replicon cells	siRNA-mediated knockdown of FKBP8	80 nM of siRNA targeted to FKBP8 used.[6]	--INVALID-LINK--
B16-F10 tumor cells	Fkbp8 overexpression and invasion assay	Fkbp8 overexpression inhibited invasion (P < 0.01).[3]	--INVALID-LINK--

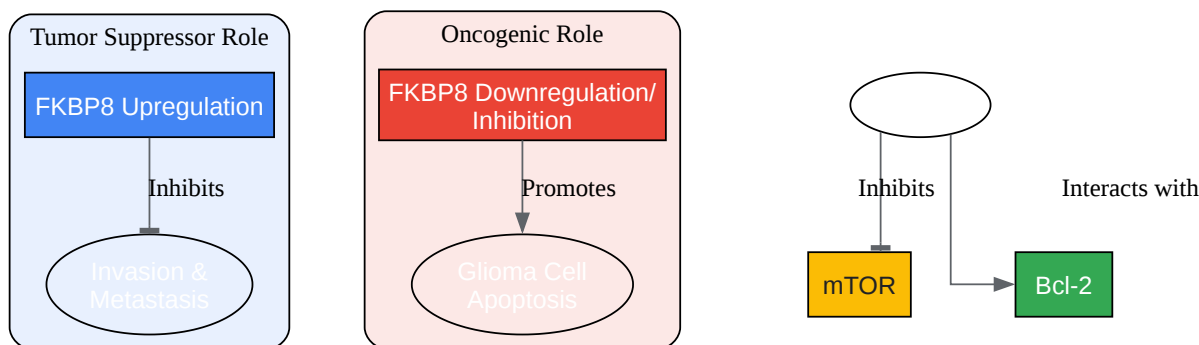
Key Signaling Pathways Involving FKBP8

FKBP8 in Crohn's Disease: Regulation of Intestinal Barrier Function

In the context of Crohn's disease, FKBP8 plays a critical role in regulating intestinal barrier function through its interaction with myosin light chain kinase 1 (MLCK1).[7] Tumor necrosis factor (TNF), a key inflammatory cytokine in Crohn's disease, induces the recruitment of MLCK1 to the perijunctional actomyosin ring, leading to increased intestinal permeability. FKBP8 acts as a scaffold protein that facilitates this recruitment.[7] The immunosuppressive drug tacrolimus (FK506) can block the MLCK1-FKBP8 interaction, thereby preventing TNF-induced barrier loss.[7][8] This suggests that targeting the FKBP8-MLCK1 interaction could be a therapeutic strategy for restoring intestinal barrier function in Crohn's disease.[7][8]







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[\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

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